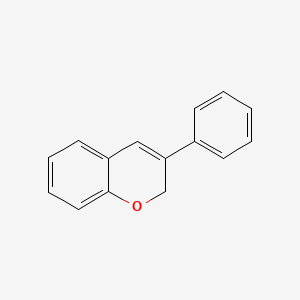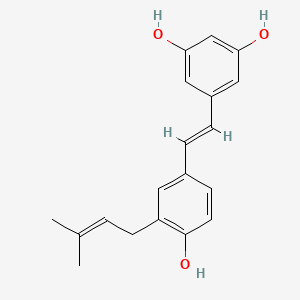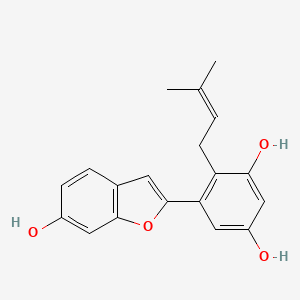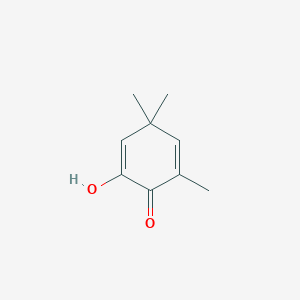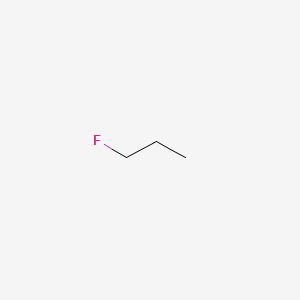
1-Fluoropropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Fluoropropane and its derivatives, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), involves multi-step reaction sequences. For instance, [18F]FP-β-CIT is synthesized via a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane followed by a distillation and reaction with diisopropylethylamine and potassium iodide, leading to high radiochemical purity and specific activity (Klok et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-fluoropropane, a related compound, has been analyzed using gas electron diffraction, revealing precise skeletal parameters such as C–C, C–F, and C···F distances. These structural details provide insight into the molecular geometry and electron distribution within the molecule (Kakubari et al., 1975).
Chemical Reactions and Properties
1-Fluoropropane undergoes various chemical reactions, contributing to its wide utility in synthesis. For example, its reaction with vinylene carbonate improves the first cycle efficiency in lithium-ion batteries, showcasing its role as an effective SEI additive (Krämer et al., 2012). Additionally, the preparation of trifluoromethylated compounds demonstrates the versatility of fluoropropanes in the synthesis of biologically active compounds (Prakash et al., 2010).
Physical Properties Analysis
The physical properties of fluoropropanes, such as their role in refrigerants, have been studied with molecular simulations predicting vapor pressures, saturated densities, and heats of vaporization. This research underscores the significance of fluoropropanes in developing low GWP refrigerant mixtures (Raabe, 2012).
Applications De Recherche Scientifique
-
Thermophysical Property Data Analysis
- Field : Thermodynamics
- Application : 1-Fluoropropane is used in the analysis of thermophysical property data . This involves studying the properties of the compound under various conditions.
- Method : The data for this application were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
-
Conformational and Structural Studies
- Field : Structural Chemistry
- Application : 1-Fluoropropane is used in conformational and structural studies . This involves studying the shape, structure, and spatial arrangement of the atoms in the molecule.
- Method : The studies involve recording the infrared spectra of 1-Fluoropropane dissolved in liquid krypton and xenon at variable temperatures .
- Results : From these studies, it was found that the gauche form of 1-Fluoropropane is more stable than the trans form. It is estimated that 24% of the trans forms is present at ambient temperature .
- SEI-Forming Mechanism in Lithium-Ion Batteries
- Field : Electrochemistry
- Application : 1-Fluoropropane-2-one, a derivative of 1-Fluoropropane, is used as an additive in lithium-ion batteries . It helps in the formation of a solid electrolyte interface (SEI) on the graphite anode, which is crucial for the performance and lifespan of the battery .
- Method : The SEI additive 1-Fluoropropane-2-one is decomposed between 1.7 V and 1.3 V vs. Li/Li+ . This decomposition leads to a lower amount of CF bonds in the electrolyte and at the same time high amounts of fluoride can be found in the SEI of a graphite anode, in the form of LiF .
- Results : The decomposition of this additive leads to the formation of a stable SEI layer on the graphite anode, which improves the performance and lifespan of the lithium-ion battery .
Safety And Hazards
Safety data sheets suggest that 1-Fluoropropane is a flammable liquid and vapor. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling 1-Fluoropropane .
Propriétés
IUPAC Name |
1-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNUZCXXOTJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196679 | |
| Record name | 1-Fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropropane | |
CAS RN |
460-13-9 | |
| Record name | Propane, 1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



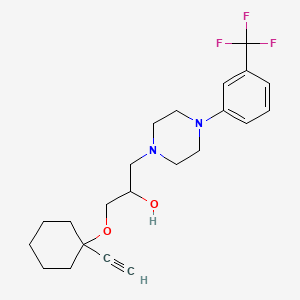
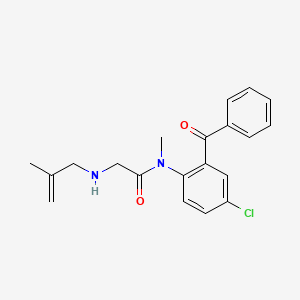
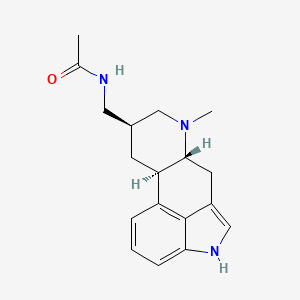

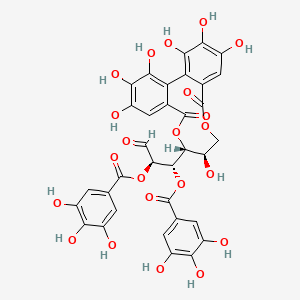
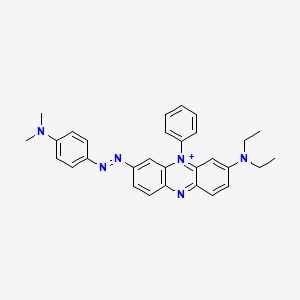
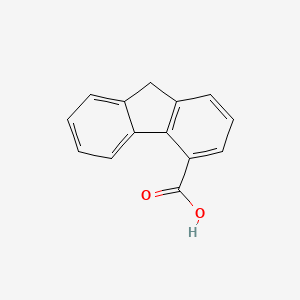
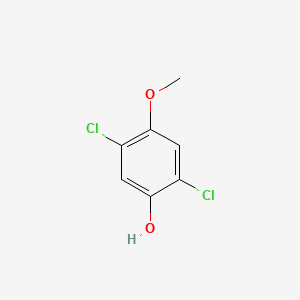
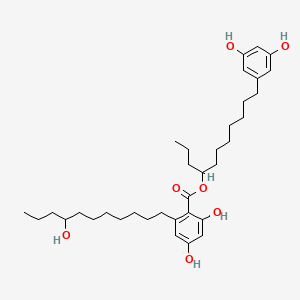
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
